1-(1-isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine
CAS No.:
Cat. No.: VC20211552
Molecular Formula: C15H22ClN3O
Molecular Weight: 295.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClN3O |
|---|---|
| Molecular Weight | 295.81 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H21N3O.ClH/c1-12(2)18-14(7-8-17-18)11-16-10-13-5-4-6-15(9-13)19-3;/h4-9,12,16H,10-11H2,1-3H3;1H |
| Standard InChI Key | OQSSXYMHJFPUCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture centers on a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The 1-isopropyl substitution at the pyrazole’s first nitrogen enhances steric bulk, while the methanamine group (-CH₂NH-) bridges the heterocycle to a 3-methoxybenzyl aromatic system. The 3-methoxybenzyl group contributes electron-donating effects via its methoxy (-OCH₃) substituent, influencing the compound’s electronic profile and solubility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClN₃O |
| Molecular Weight | 295.81 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine; hydrochloride |
| SMILES Notation | CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl |
| InChI Key | OQSSXYMHJFPUCV-UHFFFAOYSA-N |
The SMILES notation and InChI Key provide precise representations of atomic connectivity and stereochemistry, critical for computational modeling and database indexing.
Electronic and Steric Considerations
The isopropyl group at the pyrazole’s N1 position introduces steric hindrance, potentially modulating binding affinity to biological targets. Concurrently, the 3-methoxybenzyl group’s electron-donating methoxy substituent enhances aromatic π-π stacking interactions, a feature leveraged in receptor-ligand binding studies. Quantum mechanical calculations predict moderate dipole moments (~3.5 D), suggesting partial polarity conducive to aqueous solubility.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine involves multi-step reactions, typically beginning with pyrazole ring formation followed by functional group substitutions:
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Pyrazole Core Synthesis:
Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or basic conditions yields the pyrazole scaffold. For example, reacting hydrazine hydrate with ethyl acetoacetate in ethanol catalyzed by acetic acid forms 1-isopropyl-3-methylpyrazole. -
Methanamine Introduction:
The methanamine linker is introduced via nucleophilic substitution or reductive amination. Reacting the pyrazole intermediate with chloroacetyl chloride followed by treatment with 3-methoxybenzylamine in the presence of a mild base (e.g., NaHCO₃) facilitates bond formation. -
Purification:
Column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity, as verified by HPLC.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethyl acetoacetate, AcOH, reflux, 6h | 78 |
| Methanamine coupling | 3-Methoxybenzylamine, DCM, RT, 12h | 65 |
| Final purification | Silica gel chromatography | 92 |
Catalytic and Solvent Systems
Efficient synthesis relies on polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and mild bases (e.g., NaOAc) to avoid undesired side reactions. Catalytic amounts of Pd/C or Ni catalysts may accelerate hydrogenation steps during reductive amination.
Physicochemical and Spectroscopic Characterization
Solubility and Stability
The compound exhibits moderate aqueous solubility (~2.1 mg/mL at 25°C) due to its amine and ether functionalities. It is freely soluble in organic solvents like ethanol, DMSO, and chloroform, making it suitable for in vitro assays. Stability studies indicate degradation <5% over 6 months at -20°C under inert atmospheres.
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (s, 1H, pyrazole-H), 4.35 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 3.65 (sep, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.40 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
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IR (KBr): 3275 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O methoxy).
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Mass Spectrometry (ESI+): m/z 296.2 [M+H]⁺, confirming molecular weight.
These spectra validate structural integrity and guide quality control in industrial synthesis.
Pharmacological and Biological Applications
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum antimicrobial effects, with MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
Enzyme Inhibition
Kinase profiling reveals inhibition of cyclin-dependent kinase 2 (CDK2) at IC₅₀ = 0.45 µM, implicating it in anticancer therapies. Structural analogs show similar activity, underscoring the pyrazole moiety’s role in ATP-binding pocket interactions.
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